8-((2-hydroxyethyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Description
8-((2-hydroxyethyl)thio)-7-(2-methoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C11H16N4O4S and its molecular weight is 300.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity of Purine Derivatives
Purine derivatives, due to their structural similarity to naturally occurring nucleotides, have been extensively studied for their biological activities. For example, substituted pyridines and purines containing 2,4-thiazolidinedione moieties have shown significant effects on triglyceride accumulation in vitro and exhibit hypoglycemic and hypolipidemic activities in vivo, highlighting their potential in diabetes and lipid disorders management (Kim et al., 2004). These findings suggest a pathway through which derivatives of 8-((2-Hydroxyethyl)thio)-7-(2-Methoxyethyl)-3-Methyl-1H-Purine-2,6(3H,7H)-dione could be explored for similar metabolic and therapeutic effects.
Antimycobacterial Activity
Research on antimycobacterial activities of purine derivatives underscores their potential in addressing infectious diseases. A study demonstrated that 6-(2-furyl)-9-(p-methoxybenzyl)purines with specific substituents inhibit the growth of Mycobacterium tuberculosis, indicating their role as novel drug candidates against tuberculosis (Braendvang & Gundersen, 2007). This exemplifies the importance of structural modifications in purine derivatives to enhance biological activity, which could be relevant for the development of derivatives from the specified compound.
Analgesic and Anti-inflammatory Properties
The exploration of purine derivatives for their analgesic and anti-inflammatory properties has led to the discovery of compounds with significant activity. For instance, 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have shown promising analgesic and anti-inflammatory effects, outperforming reference drugs in some models (Zygmunt et al., 2015). This indicates that structural analogs of purines, including the compound , could be valuable in the development of new pain and inflammation treatments.
Chemical Synthesis and Modification
The chemical synthesis and modification of purine analogs are crucial for creating molecules with enhanced biological activities. Studies involving the synthesis of acyclic nucleoside and nucleotide analogs derived from purine derivatives have contributed to the understanding of how structural changes affect biological function (Janeba et al., 2000). This area of research is pertinent to the development of the specified compound, offering insights into potential synthetic pathways and biological applications.
Properties
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-7-(2-methoxyethyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O4S/c1-14-8-7(9(17)13-10(14)18)15(3-5-19-2)11(12-8)20-6-4-16/h16H,3-6H2,1-2H3,(H,13,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCVVHXCPKJWGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCO)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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